molecular formula C9H8N2O2 B1453260 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 27152-09-6

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B1453260
Key on ui cas rn: 27152-09-6
M. Wt: 176.17 g/mol
InChI Key: ANUXNMLPHPOUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249135B2

Procedure details

Then, an aqueous piperidine—acetic acid solution prepared by dissolving acetic acid (1.5 mL) in water (3.5 mL) and adding piperidine (2.6 ml) thereto, and 2-cyanoacetamide (4.62 g, 54.9 mmol) were added to the above-mentioned aqueous solution A, and the mixture was stirred with heating under reflux for 4 hr. To the mixture was added acetic acid (3.6 mL) and, after cooling 0° C., the precipitated solid was collected by filtration to give 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.72 g, 20%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
4.62 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.6 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1(C[C:8](O)=[O:9])CCCCC1.C(O)(=O)C.N1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.[C:21]([CH2:23][C:24]([NH2:26])=[O:25])#[N:22]>O>[O:25]=[C:24]1[NH:26][C:18]2[CH2:19][CH2:20][O:9][CH2:8][C:17]=2[CH:16]=[C:23]1[C:21]#[N:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CC(=O)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
4.62 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
O=C1C(=CC2=C(N1)CCOC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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